Fmoc-Nalpha-methyl-N-im-trityl-L-histidine (Fmoc-His(Trt)-OH) is a derivative of the amino acid L-histidine commonly used in solid-phase peptide synthesis (SPPS) [, , ]. SPPS is a technique for creating peptides (short chains of amino acids) by attaching amino acids one by one to a solid support [].
Fmoc-His(Trt)-OH is valuable for synthesizing peptides containing modified histidine residues. These modified peptides can be used in various scientific research applications, including:
Fmoc-nalpha-methyl-n-im-trityl-l-histidine is a modified amino acid that plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound features a unique structure where the histidine residue is protected with both a fluorenylmethyloxycarbonyl (Fmoc) group and a trityl (Trt) group, which helps to stabilize the amino acid during
Fmoc-His(Trt)-OH is likely to exhibit similar hazards as other aromatic compounds. Specific data is limited, but general safety precautions should be followed when handling this compound:
Fmoc-nalpha-methyl-n-im-trityl-l-histidine exhibits biological activity relevant to its role in peptides and proteins. Histidine residues are known for their involvement in enzyme catalysis and metal ion binding due to their imidazole side chain, which can act as a proton donor or acceptor. This compound's modifications allow for enhanced stability and solubility in biological systems, making it suitable for various applications in drug design and development .
The synthesis of Fmoc-nalpha-methyl-n-im-trityl-l-histidine typically involves several key steps:
This comparison highlights the uniqueness of Fmoc-nalpha-methyl-n-im-trityl-l-histidine due to its specific modifications that enhance its utility in biochemical research and applications.
Studies involving Fmoc-nalpha-methyl-n-im-trityl-l-histidine often focus on its interaction with various biomolecules. Its ability to bind metal ions and participate in enzyme catalysis makes it an important subject in research aimed at understanding enzyme mechanisms and protein folding. Additionally, its incorporation into peptides allows researchers to study how modifications affect peptide behavior and interactions within biological systems .
Several compounds are structurally or functionally similar to Fmoc-nalpha-methyl-n-im-trityl-l-histidine. These include:
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Dates
Modify: 2023-08-15
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